molecular formula C9H9ClN2S B2430113 7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 850785-57-8

7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2430113
CAS No.: 850785-57-8
M. Wt: 212.7
InChI Key: OWTCGLDSMQLDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of chlorine, methyl, and methylsulfanyl groups on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorinated pyridine derivative, the introduction of the methylsulfanyl group can be achieved through nucleophilic substitution reactions. The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance the efficiency and scalability of the production process. The use of catalysts and specific reaction conditions can further improve the overall yield and reduce the production cost.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It can be explored for its potential use in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine
  • 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline

Uniqueness

7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine, identified by CAS number 850785-57-8, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H9ClN2S, with a molecular weight of 212.7 g/mol. It features a pyrrolo[2,3-c]pyridine structure, which is significant in medicinal chemistry due to its diverse biological activities.

PropertyValue
CAS Number850785-57-8
Molecular FormulaC9H9ClN2S
Molecular Weight212.7 g/mol

Antitumor Activity

Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant antitumor properties. For instance, studies have shown that certain derivatives possess micromolar GI50 values and demonstrate good antitumor activity in vivo. A notable compound from this class was found to inhibit tubulin polymerization and colchicine binding to tubulin, similar to the reference compound combretastatin A-4 .

The mechanisms underlying the antitumor effects of this compound involve:

  • Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation necessary for cell division.
  • Interaction with the PI3K/Akt/mTOR Pathway : Some studies suggest that this compound may inhibit pathways critical for cell growth and survival, leading to reduced cell viability in cancer cell lines such as A549 .

Case Studies

  • Antitumor Efficacy : A study on a series of pyrrolo derivatives demonstrated that one particular derivative exhibited strong cytotoxicity with nanomolar GI50 values against various cancer cell lines. This suggests that modifications on the pyrrolo structure can enhance biological activity significantly .
  • Antimicrobial Screening : In a related study involving pyrrolo compounds, several showed moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating that structural similarities may confer similar properties to this compound .

Properties

IUPAC Name

7-chloro-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-5-8(13-2)6-3-4-11-9(10)7(6)12-5/h3-4,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCGLDSMQLDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=NC=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-amino-2-chloropyridine (1.13 g, 8.84 mmol) in dichloromethane (22.7 ml) was cooled to −78° C. A solution of tert-butyl hyperchloride (2 ml, 17.7 mmol) in dichloromethane (6.8 ml) was added to the solution. The reaction mixture was stirred for 15 minutes and a solution of methylthioacetone (0.91 ml, 8.84 mmol) in dichloromethane (6.8 ml) was slowly added thereto. The reaction mixture was stirred for 90 minutes at the same temperature and a solution of triethylamine (1.36 ml, 8.84 mmol) in dichloromethane (6.8 ml) was added thereto. The reaction mixture was warmed to room temperature and water was added thereto. The separated organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography to give 100 mg of the titled compound as a white solid.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
solvent
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
solvent
Reaction Step Two
Quantity
1.36 mL
Type
reactant
Reaction Step Three
Quantity
6.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.8 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.